molecular formula C15H14Cl2N2S B5696818 N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea

N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea

Cat. No. B5696818
M. Wt: 325.3 g/mol
InChI Key: YXSAIIUBNDLAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea, also known as DCET, is a thiourea derivative that has been widely used in scientific research for its various applications. DCET is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.22 g/mol.

Mechanism of Action

N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea inhibits the activity of thyroid peroxidase by binding to the active site of the enzyme. This prevents the oxidation of iodide ions to iodine, which is a crucial step in the synthesis of thyroid hormones. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea also inhibits the activity of the enzyme lactoperoxidase, which is involved in the innate immune response.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been shown to decrease the levels of thyroid hormones in vivo. This is due to the inhibition of thyroid peroxidase by N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to decrease the levels of reactive oxygen species in vitro. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is a potent inhibitor of thyroid peroxidase and lactoperoxidase. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used as a tool compound to study the role of thyroid hormones in cancer growth and development. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been used as a tool compound to study the innate immune response. However, N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has some limitations in lab experiments. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is toxic to cells at high concentrations and has a short half-life in vivo.

Future Directions

There are several future directions for the research on N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine the mechanism of action of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea in cancer cells. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to have anti-inflammatory and antioxidant properties. Further research is needed to determine the potential therapeutic applications of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea in inflammatory diseases. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to inhibit the activity of lactoperoxidase. Further research is needed to determine the role of lactoperoxidase in the innate immune response.

Synthesis Methods

N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea can be synthesized by reacting 3,4-dichloroaniline with 4-ethylphenylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the yield of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is around 80%. The purity of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used in various scientific research fields such as pharmacology, biochemistry, and toxicology. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is a potent inhibitor of the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used as a tool compound to study the role of thyroid hormones in cancer growth and development.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-ethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c1-2-10-3-5-11(6-4-10)18-15(20)19-12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSAIIUBNDLAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea

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